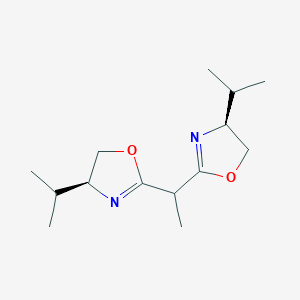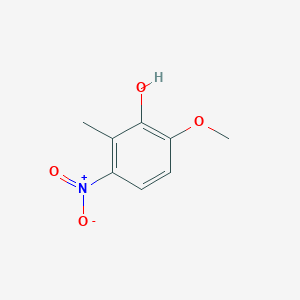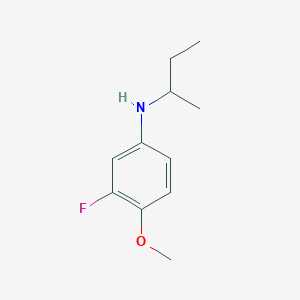![molecular formula C18H12N6O4 B13646158 3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)
3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a compound that features two 1H-1,2,4-triazol-1-yl groups attached to a biphenyl core, with carboxylic acid groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the in situ hydrolysis of precursors such as 3,5-di(1H-1,2,4-triazol-1-yl)benzonitrile or 5-(3,5-di(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole under hydrothermal conditions . The reaction typically involves heating the precursors with metal salts like zinc or cadmium nitrates in the presence of water, leading to the formation of coordination polymers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The triazole rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole rings may lead to the formation of triazole N-oxides, while reduction of the carboxylic acids would yield the corresponding alcohols.
Applications De Recherche Scientifique
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as enhanced fluorescence or catalytic activity, depending on the metal ion and the specific coordination environment . The triazole rings and carboxylic acid groups play a crucial role in the coordination process, influencing the overall structure and properties of the resulting complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(1H-1,2,4-triazol-1-yl)pyridine: Similar structure with pyridine instead of biphenyl.
3,5-Di(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the biphenyl core, simpler structure.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: Contains a triazole ring with a tricyclohexylstannyl group.
Uniqueness
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance the stability and properties of the coordination complexes formed with metal ions, making it a valuable compound in materials science and coordination chemistry .
Propriétés
Formule moléculaire |
C18H12N6O4 |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
5-[3,5-bis(1,2,4-triazol-1-yl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12N6O4/c25-17(26)13-1-11(2-14(3-13)18(27)28)12-4-15(23-9-19-7-21-23)6-16(5-12)24-10-20-8-22-24/h1-10H,(H,25,26)(H,27,28) |
Clé InChI |
XTRVABSFPSLVBX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)N3C=NC=N3)N4C=NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)






![(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B13646127.png)






